5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered aromatic rings containing two nitrogen atoms and three carbon atoms, with diverse applications in medicinal chemistry due to their biological activity. This particular compound has garnered interest for its potential pharmacological properties, particularly as a selective agonist for G-protein bile acid receptor 1, which is implicated in metabolic and inflammatory diseases.
The compound can be classified under the broader category of 1,2,4-oxadiazoles, which are known for their varied biological activities, including anti-inflammatory and anti-cancer properties. The classification of 5-cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole is based on its structural features:
The synthesis of 5-cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole can be achieved through several methods:
The technical details of the synthesis typically involve:
Crystallographic data for related compounds indicate bond lengths and angles typical for oxadiazole structures. For example:
5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole participates in various chemical reactions typical of oxadiazoles:
Reactions involving this compound often require specific conditions such as:
The mechanism of action for 5-cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole primarily involves its interaction with G-protein bile acid receptor 1. Upon binding to this receptor:
Data from studies indicate that this compound exhibits selectivity over other bile acid receptors, making it a promising candidate for therapeutic applications .
Relevant data from studies indicate that bond lengths and angles conform to expected values for similar heterocycles .
5-Cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole shows potential in various scientific fields:
The 1,2,4-oxadiazole heterocycle represents a privileged scaffold in medicinal chemistry, characterized by a five-membered ring containing one oxygen and two nitrogen atoms. This structural motif exhibits exceptional bioisosteric properties, serving as a metabolically stable analog for ester and amide functionalities in pharmacophores [1] [8]. The 3,5-disubstituted variants—particularly 5-cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS: 1344243-68-0, Molecular Formula: C₁₂H₁₉N₃O)—exemplify contemporary drug design strategies that leverage stereoelectronic tuning for enhanced target engagement [3] [6]. FDA-approved drugs containing this core (e.g., ataluren for neuromuscular disorders and pleconaril as an antiviral) validate its pharmacological relevance, with global research publications on 1,2,4-oxadiazoles doubling in the past 15 years [1] [8].
The journey of 1,2,4-oxadiazoles began in 1884 with Tiemann and Krüger's seminal synthesis, initially termed "azoximes" [1] [8]. However, significant pharmacological interest emerged only in the 1960s with oxolamine—the first commercial 1,2,4-oxadiazole drug approved as a cough suppressant [2] [8]. This breakthrough illuminated the scaffold’s potential, catalyzing investigations into its diverse bioactivities. By the early 2000s, research unveiled naturally occurring 1,2,4-oxadiazoles like phidianidines (isolated from the sea slug Phidiana militaris), which demonstrated cytotoxic and protein-tyrosine phosphatase 1B (PTP1B) inhibitory activities [1] [8].
The 21st century witnessed strategic molecular diversification at the 3- and 5-positions of the oxadiazole ring. For instance, introducing cycloalkyl and N-heterocyclic moieties enhanced blood-brain barrier permeability and target specificity [6]. Recent studies highlight derivatives like 5-cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole as multi-target agents for neurodegenerative diseases, exhibiting sub-micromolar acetylcholinesterase (AChE) inhibition (IC₅₀: 0.00098–0.07920 µM) and monoamine oxidase-B (MAO-B) inhibition [6]. This evolution reflects a shift from serendipitous discovery to rational design, leveraging the oxadiazole core as a versatile template for neurodegenerative and antimicrobial applications [7] [8].
Table 1: Key Milestones in 1,2,4-Oxadiazole Pharmacophore Development
Year | Development | Significance |
---|---|---|
1884 | Tiemann and Krüger's synthesis | First reported 1,2,4-oxadiazole heterocycle ("azoxime") |
1960s | Oxolamine (cough suppressant) | First FDA-approved drug containing 1,2,4-oxadiazole |
2011 | Isolation of phidianidines | Natural 1,2,4-oxadiazoles with cytotoxic & PTP1B inhibitory activity |
2020s | 3,5-Disubstituted derivatives for Alzheimer’s | Multi-target agents with AChE/MAO-B inhibition (e.g., compound 2b in [6]) |
Bioisosteric replacement—a cornerstone of medicinal chemistry—optimizes lead compounds by substituting functional groups with biologically equivalent moieties. The 1,2,4-oxadiazole ring serves as a non-classical bioisostere for ester and amide bonds due to its similar geometry, hydrogen-bonding capacity, and superior metabolic stability [5] [8]. This is critically exemplified in 5-cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole, where the oxadiazole core mimics the transition state of protease substrates while resisting enzymatic hydrolysis [5] [6].
Structural Advantages Over Amides:
Table 2: Bioisosteric Properties of 1,2,4-Oxadiazole vs. Amide/Esters
Parameter | Amide/Esters | 1,2,4-Oxadiazole | Biological Implication |
---|---|---|---|
Bond Length | C=O: 1.24 Å; C-N: 1.32 Å | N-O: 1.38 Å; C=N: 1.30 Å | Similar target engagement geometry |
Dipole Moment | 3.5–4.0 D | 3.2–3.8 D | Comparable electrostatic interactions |
Metabolic Stability | Low (susceptible to hydrolysis) | High (resistant to hydrolysis) | Enhanced bioavailability & half-life |
Case Study: In Alzheimer’s therapeutics, this compound’s oxadiazole core enables dual AChE and MAO-B inhibition by mimicking the acetylcholinesterase transition state while resisting hepatic degradation—a limitation of peptidic agents like donepezil metabolites [6].
The pharmacological profile of 5-cyclohexyl-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole arises from synergistic contributions of its substituents:
Cyclohexyl Group (5-Position):
Pyrrolidin-3-yl Group (3-Position):
Table 3: Substituent Contributions to Pharmacological Activity
Substituent | Molecular Property | Biological Role |
---|---|---|
Cyclohexyl (C5) | High lipophilicity (ClogP 3.8) | Enhances BBB permeability & hydrophobic pocket binding |
Pyrrolidin-3-yl (C3) | Hydrogen-bond donation (pKa 10.2) | Facilitates salt-bridge formation with enzyme residues |
Synergy | Balanced logD (2.4 at pH 7.4) | Optimizes CNS penetration & target engagement |
Synergistic Effects: The orthogonal spatial arrangement between the equatorial cyclohexyl and pyrrolidine groups creates a "molecular wedge" that simultaneously engages AChE’s catalytic site and peripheral anionic site. This synergy is evidenced by derivatives lacking either group showing >50% reduced inhibitory potency [6] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7